

An In-depth Technical Guide to the Chemical Structure and Properties of Lubeluzole

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Compound of Interest

Compound Name: Lubeluzole

Cat. No.: B1675346

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Introduction

Lubeluzole, also known by its developmental code R 87926 and trademark Prosynap, is a benzothiazole derivative that was investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke. Its development was ultimately halted due to a lack of sufficient efficacy in clinical trials at doses that did not produce cardiac side effects. Despite its discontinuation for its primary indication, the unique mechanism of action of **Lubeluzole** continues to be of interest to researchers studying neuroprotection and ion channel modulation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Lubeluzole**.

Chemical Structure and Physicochemical Properties

Lubeluzole is a chiral molecule with a complex structure featuring a benzothiazole moiety linked to a piperidine ring, which in turn is connected to a difluorophenoxy propanolamine side chain.

IUPAC Name: (2S)-1-[4-[[1,3-benzothiazol-2-yl)methyl]amino]piperidin-1-yl]-3-(3,4-difluorophenoxy)propan-2-ol

Chemical Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of **Lubeluzole**. Where experimental data is not readily available, predicted values from computational models are provided and noted as such.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₅ F ₂ N ₃ O ₂ S	[1]
Molecular Weight	433.52 g/mol	[1]
CAS Number	144665-07-6	[1]
Appearance	Crystalline solid	[2]
Melting Point	65.8 °C	[2]
pKa (strongest basic)	8.95 (Predicted)	ChemAxon
logP (octanol/water)	4.29 (Predicted)	ChemAxon
Solubility		
Water	0.00469 mg/mL (Predicted)	ChemAxon
DMSO	Soluble	General chemical knowledge
Ethanol	Soluble	General chemical knowledge
Methanol	Soluble	General chemical knowledge
Optical Rotation	[α] _D ²⁰ +4.38° (c=1 in methanol)	[2]

Mechanism of Action and Signaling Pathways

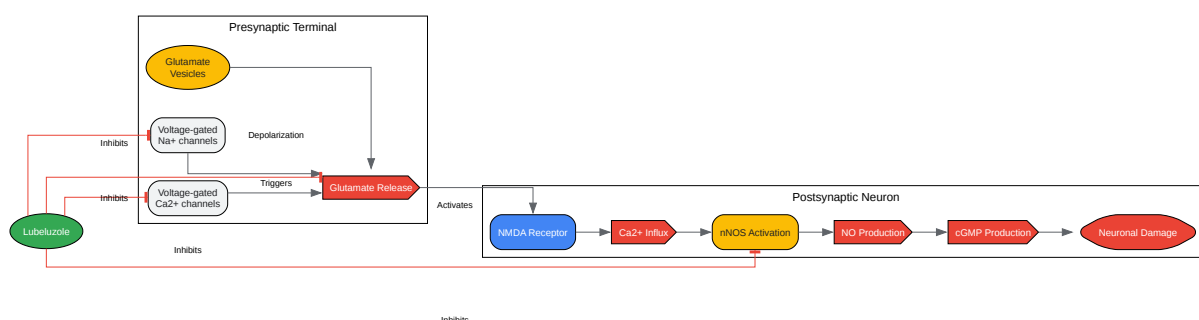
Lubeluzole exerts its neuroprotective effects through a multi-target mechanism of action, primarily focused on mitigating the downstream consequences of ischemic-induced excitotoxicity. It does not directly antagonize the NMDA receptor but rather modulates several key pathways involved in neuronal damage.

The primary mechanisms of action of **Lubeluzole** include:

- **Inhibition of Glutamate Release:** **Lubeluzole** has been shown to inhibit the pathological release of glutamate from presynaptic terminals, a key initiating event in the excitotoxic cascade.
- **Inhibition of Nitric Oxide (NO) Synthesis:** It interferes with the glutamate-activated nitric oxide synthase (NOS) pathway. Specifically, it has been shown to inhibit glutamate-stimulated cyclic guanosine monophosphate (cGMP) production.[3]
- **Blockade of Voltage-Gated Sodium Channels:** **Lubeluzole** is a potent blocker of voltage-gated sodium channels. This action contributes to the reduction of neuronal hyperexcitability and subsequent glutamate release.
- **Blockade of Voltage-Gated Calcium Channels:** The compound also exhibits inhibitory activity at voltage-gated calcium channels, further reducing calcium influx and downstream damaging enzymatic processes.

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways modulated by **Lubeluzole** in the context of ischemic neuroprotection.



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Lubeluzole's multi-target mechanism in neuroprotection.

Pharmacological Properties

Preclinical and Clinical Efficacy

Preclinical studies in various animal models of focal cerebral ischemia demonstrated the neuroprotective effects of **Lubeluzole**, showing a reduction in infarct volume and improved neurological outcomes. In vitro studies on primary hippocampal cell cultures revealed that prolonged pretreatment with **Lubeluzole** was neuroprotective against glutamate-induced toxicity with an IC₅₀ of 48 nM.[3] Furthermore, it inhibited glutamate-stimulated cGMP production with an IC₅₀ of 37 nM.[3]

Clinical trials in acute ischemic stroke patients showed that **Lubeluzole** was well-tolerated at lower doses. However, higher doses were associated with a prolongation of the QTc interval, a potentially dangerous cardiac side effect. Ultimately, the drug failed to demonstrate sufficient

efficacy in improving clinical outcomes in large-scale trials, leading to the cessation of its development for this indication.

Pharmacokinetics

Pharmacokinetic studies in patients with acute ischemic stroke revealed that after intravenous infusion, plasma concentrations of **Lubeluzole** decayed in a biphasic manner.

Pharmacokinetic Parameter	Value	Species
Distribution Half-Life ($t_{1/2\alpha}$)	46.3 - 101.0 minutes	Human
Terminal Half-Life ($t_{1/2\beta}$)	20.8 - 27.7 hours	Human

Safety

The primary safety concern with **Lubeluzole** was the dose-dependent prolongation of the QTc interval. At therapeutic doses investigated for stroke, the incidence of this side effect was a significant limiting factor. Other reported adverse events in clinical trials were generally mild to moderate.

Experimental Protocols

Measurement of Glutamate-Stimulated cGMP Production in Primary Hippocampal Cell Cultures

This protocol is adapted from studies investigating the effect of **Lubeluzole** on the nitric oxide pathway.

Objective: To determine the IC_{50} of **Lubeluzole** for the inhibition of glutamate-stimulated cGMP production.

Materials:

- Primary hippocampal cell cultures
- Glutamate

- **Lubeluzole**

- Radioimmunoassay (RIA) kit for cGMP

Procedure:

- Culture primary hippocampal neurons for 7 days.
- Pre-treat the cultures with varying concentrations of **Lubeluzole** for a specified period (e.g., 24 hours).
- Stimulate the cells with a submaximal concentration of glutamate for a short duration (e.g., 1 minute).
- Terminate the reaction by adding an appropriate quenching solution (e.g., ice-cold trichloroacetic acid).
- Lyse the cells and collect the supernatant.
- Quantify the cGMP concentration in the supernatant using a commercially available cGMP radioimmunoassay kit according to the manufacturer's instructions.
- Plot the percentage of inhibition of cGMP production against the concentration of **Lubeluzole** to determine the IC_{50} value.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol provides a general framework for assessing the inhibitory effect of **Lubeluzole** on voltage-gated sodium channels in isolated cardiomyocytes.

Objective: To determine the IC_{50} of **Lubeluzole** for the blockade of cardiac sodium channels.

Materials:

- Isolated cardiac myocytes
- Patch-clamp amplifier and data acquisition system

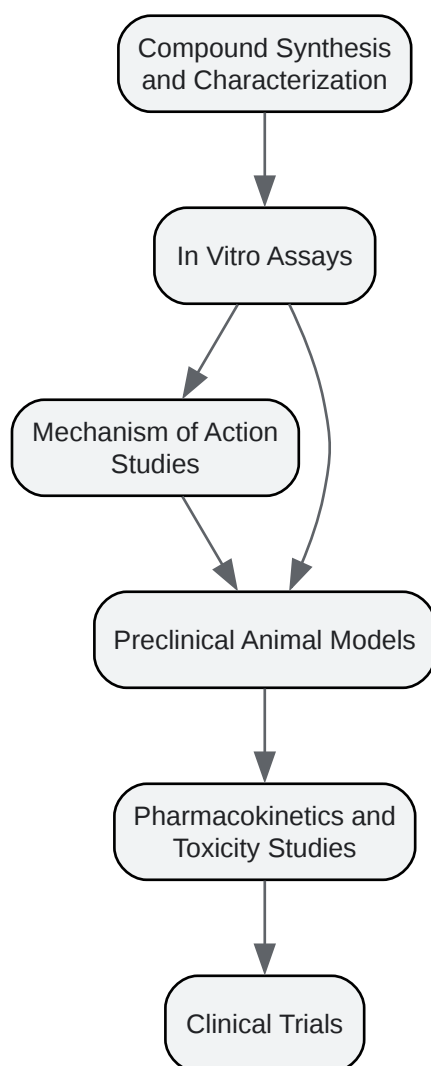
- Borosilicate glass pipettes
- Extracellular and intracellular recording solutions
- **Lubeluzole** stock solution

Procedure:

- Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig).
- Establish a whole-cell patch-clamp configuration on an isolated myocyte.
- Record baseline sodium currents (I_{Na}) by applying a voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -100 mV).
- Perfuse the cell with an extracellular solution containing varying concentrations of **Lubeluzole**.
- Record the sodium currents in the presence of each concentration of **Lubeluzole**.
- Measure the peak I_{Na} amplitude at each concentration and normalize it to the baseline current.
- Plot the percentage of I_{Na} inhibition against the **Lubeluzole** concentration to determine the IC_{50} value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the pharmacological properties of a compound like **Lubeluzole**.



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General experimental workflow for drug development.

Conclusion

Lubeluzole is a multifaceted neuroprotective agent with a well-defined chemical structure and a complex mechanism of action. While its clinical development was halted, the wealth of preclinical data on its pharmacological properties provides valuable insights for researchers in the fields of neuropharmacology and drug discovery. Its ability to modulate multiple targets in the excitotoxicity cascade, including glutamate release, nitric oxide signaling, and ion channel function, makes it an important tool for studying the pathophysiology of ischemic stroke and other neurological disorders. This guide has summarized the core technical information on **Lubeluzole** to aid in future research and drug development endeavors.

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